5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Agents
Research has identified several pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial and anticancer activities. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showing higher anticancer activity than doxorubicin, a reference drug, and excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study by Abdel-Gawad et al. (2003) reported the synthesis of 2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones with antimicrobial activity, highlighting the potential of these compounds in antibacterial and antifungal applications (Abdel-Gawad et al., 2003).
Anti-inflammatory, Analgesic, and Antipyretic Activities
Some derivatives have been found to exhibit potential anti-inflammatory, analgesic, and antipyretic activities. Antre et al. (2011) synthesized 4-(2-amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one derivatives showing activities nearly similar to standard drugs, indicating their usefulness in developing new therapeutic agents for inflammation, pain, and fever (Antre et al., 2011).
Synthesis and Biological Evaluation
Rahmouni et al. (2016) created a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones with significant anticancer and anti-5-lipoxygenase activities, showcasing the versatility of these compounds in targeting different biological pathways (Rahmouni et al., 2016).
Antimicrobial Study of Linked Heterocyclics
Reddy et al. (2010) synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, demonstrating significant antimicrobial activity against various bacteria and fungi, further emphasizing the potential of these compounds in addressing antimicrobial resistance (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-10-11-19(13-17(16)2)26-21-20(14-24-26)22(27)25(15-23-21)12-6-9-18-7-4-3-5-8-18/h3-11,13-15H,12H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNLZMWJMGWGR-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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